molecular formula C11H20N2O6 B1675326 L-Saccharopine CAS No. 997-68-2

L-Saccharopine

Cat. No. B1675326
CAS RN: 997-68-2
M. Wt: 276.29 g/mol
InChI Key: ZDGJAHTZVHVLOT-YUMQZZPRSA-N
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Description

L-Saccharopine, also known as Saccharopine, is an intermediate in the metabolism of the amino acid lysine . It is a precursor of lysine in the alpha-aminoadipate pathway, which occurs in fungi and euglenids . In mammals and higher plants, saccharopine is an intermediate in the degradation of lysine, formed by condensation of lysine and alpha-ketoglutarate .


Synthesis Analysis

Lysine and α-ketoglutarate are converted into Saccharopine by the lysine-ketoglutarate reductase . Saccharopine is then oxidized to α-aminoapidate semialdehyde and glutamate by the saccharopine dehydrogenase .


Molecular Structure Analysis

The molecular formula of L-Saccharopine is C11H20N2O6 . Its molecular weight is 276.29 g/mol .


Chemical Reactions Analysis

The reactions involved in the formation of saccharopine, catalyzed by saccharopine dehydrogenases, are: lysine + alpha-ketoglutarate ⇌ saccharopine ⇌ glutamate + 2-aminoadipate 6-semialdehyde .


Physical And Chemical Properties Analysis

L-Saccharopine is a white powder . Its CAS number is 997-68-2 .

Scientific Research Applications

Lysine Catabolism and Plant Stress Response

The saccharopine pathway (SACPATH) plays a crucial role in the catabolism of lysine into α-aminoadipate through several enzymatic reactions. This pathway, involving enzymes like lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH), is significant for plant responses to abiotic stresses such as osmotic, drought, and salt stress. SACPATH's function in producing compounds like proline and pipecolate aids plants in mitigating the damaging effects of these stresses, highlighting its potential in developing stress-tolerant plant varieties (Arruda & Barreto, 2020).

Crop Improvement Through Saccharopine Pathway Manipulation

The manipulation of the saccharopine pathway offers a novel approach to engineering nutritionally rich and stress-tolerant crops. By downregulating LKR/SDH in seeds, free lysine accumulation can meet human nutritional requirements. Additionally, the involvement of the saccharopine pathway in stress response across plants, animals, and bacteria underlines its significance in creating stress-resistant plant varieties, which could be pivotal for food security (Arruda & Neshich, 2012).

Molecular and Enzymatic Insights

Studies have also focused on the molecular and enzymatic aspects of the saccharopine pathway. For instance, the crystal structure of saccharopine reductase from Magnaporthe grisea offers insights into the enzyme's mechanism and its potential role in fungal lysine biosynthesis. Such structural studies are fundamental for understanding the enzymatic processes and designing strategies to manipulate these pathways for agricultural and therapeutic purposes (Johansson et al., 2000).

Human Health and Disease

In humans, lysine degradation through the saccharopine pathway is essential for preventing the accumulation of potentially toxic intermediates. Disorders affecting this pathway, such as hyperlysinemia, underscore the importance of understanding and potentially targeting this pathway for therapeutic interventions (Leandro & Houten, 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The saccharopine pathway (SACPATH) involves the conversion of lysine into α-aminoadipate by three enzymatic reactions catalyzed by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). The production of proline and pipecolate by the SACPATH can help plants face the damage caused by osmotic, drought, and salt stress . AASADH is a versatile enzyme that converts an array of aldehydes into carboxylates, and thus, its induction within the SACPATH would help alleviate the toxic effects of these compounds produced under stressful conditions .

properties

IUPAC Name

(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGJAHTZVHVLOT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862507
Record name Saccharopine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Saccharopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Saccharopine

CAS RN

997-68-2
Record name Saccharopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=997-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name L-Saccharopine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Saccharopine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04207
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saccharopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACCHAROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBQ73O8W32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Saccharopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247 - 250 °C
Record name Saccharopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000279
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
Y Oka, T Ogawa, K Sasaoka - Agricultural and Biological …, 1979 - Taylor & Francis
Agaricus bisporus is one of the most commonly cultivated mushrooms. During the course of the studies on nitrogenous constituents of the mushroom, we found several unidentified …
Number of citations: 14 www.tandfonline.com
AK Vashishtha, AH West, PF Cook - Biochemistry, 2008 - ACS Publications
… Apparent K m values for l-saccharopine, NADP, and NAD are 2.32 mM, 22 µM, and 54 µM, respectively (11), with NADPH a better substrate than NADH in the physiologic reaction …
Number of citations: 8 pubs.acs.org
AK Vashishtha, AH West, PF Cook - Biochemistry, 2009 - ACS Publications
… l-Saccharopine and l-glutamic acid were from Sigma. β-NADPH and β-NADP were purchased from USB. Mes, Mops, Ches, and Hepes were obtained from Research Organics. …
Number of citations: 14 pubs.acs.org
M Fujioka - Archives of Biochemistry and Biophysics, 1984 - Elsevier
… 5), indicating the involvement of two unprotonated residues in the reaction of L-saccharopine with the E * NADf complex. The values of pK’s determined from fit to Eq. [6] were 5.98 + …
Number of citations: 14 www.sciencedirect.com
FCI Fellows - Biochemical Journal, 1973 - portlandpress.com
… L-Saccharopine was isolated from the urine of the patient with saccharopinuria. The method used was modified from that of Darling & Larsen (1961). Urine (10 litres) was freeze-dried …
Number of citations: 27 portlandpress.com
M Wade, DM Thomson, BJ Miflin - Microbiology, 1980 - microbiologyresearch.org
… Its specific radioactivity was calculated as 42 mCi mmol-l saccharopine (1.55 GBq mmol-l) and 15.5 pCi (0.57 MBq) were obtained, corresponding to an overall yield of 6-20,;, …
Number of citations: 10 www.microbiologyresearch.org
H Sørensen - Phytochemistry, 1976 - Elsevier
… acid) is formed from L-saccharopine by lactamisation. The degree of lactamisation during various isolation steps has been studied. The amino acids were identified by IR and PMR …
Number of citations: 13 www.sciencedirect.com
H Xu, AH West, PF Cook - Biochemistry, 2006 - ACS Publications
Kinetic data have been measured for the histidine-tagged saccharopine dehydrogenase from Saccharomyces cerevisiae, suggesting the ordered addition of nicotinamide adenine …
Number of citations: 29 pubs.acs.org
M Fujioka, Y Takata - Biochemistry, 1981 - ACS Publications
… L-Saccharopine was prepared enzymatically as described previously (Fujioka & Nakatani, 1974). Saccharopine dehydrogenase was purified from baker’syeast (Oriental Yeast Co.) by …
Number of citations: 25 pubs.acs.org
DR Storts, JK Bhattacharjee - Journal of bacteriology, 1987 - Am Soc Microbiol
… Column fractions were assayed ina total volume of 0.5 ml containing 5 mM Lsaccharopine and 0.24 mM NAD+ substituted for NADP+ in 100 mM Tris buffer (pH 9.0). Kinetic analysis of …
Number of citations: 30 journals.asm.org

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